molecular formula C10H9BrN2O2 B2439807 Ethyl 3-bromo-1H-indazole-5-carboxylate CAS No. 192945-25-8

Ethyl 3-bromo-1H-indazole-5-carboxylate

Cat. No. B2439807
M. Wt: 269.098
InChI Key: NSYRMKZCMBQKAQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-indazole-5-carboxylate is a chemical compound with the CAS number 192945-25-8 . It is often used in pharmaceutical testing .


Synthesis Analysis

The synthesis of indazoles, the class of compounds to which Ethyl 3-bromo-1H-indazole-5-carboxylate belongs, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-1H-indazole-5-carboxylate is C10H9BrN2O2 . The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) .


Chemical Reactions Analysis

The synthesis of indazoles involves various reactions, including transition metal-catalyzed reactions and reductive cyclization reactions . A Cu(OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-1H-indazole-5-carboxylate has a molecular weight of 269.1 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 406.4±25.0 °C at 760 mmHg . The flash point is 199.6±23.2 °C .

Scientific Research Applications

Synthesis and Derivative Formation

  • Derivative Synthesis

    Ethyl 3-bromo-1H-indazole-5-carboxylate is utilized in the synthesis of a variety of derivatives, including ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting its versatility in organic chemistry (Pokhodylo & Obushak, 2019).

  • Insecticide Intermediate

    This compound is a key intermediate in the synthesis of the insecticide chlorantraniliprole, demonstrating its application in agricultural chemistry (Zhi-li, 2007).

Biological Activity Studies

  • Anti-Arthritic Effects: Derivatives of ethyl-1H-indazole-3-carboxylate, which is structurally related to Ethyl 3-bromo-1H-indazole-5-carboxylate, have been studied for their potential antiarthritic effects in animal models (Bistocchi et al., 1981).

Crystal Structure Analysis

  • Crystal Structure Determination: The compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative of Ethyl 3-bromo-1H-indazole-5-carboxylate, has been analyzed for its crystal structure, which is significant for understanding the compound's chemical properties (Anuradha et al., 2014).

Catalytic Applications

  • Palladium Catalysis: Ethyl 3-bromo-1H-indazole-5-carboxylate derivatives have been used in palladium-catalyzed synthesis, indicating their potential as ligands or intermediates in catalytic processes (Hurtado et al., 2010).

Corrosion Inhibition

  • Carbon Steel Corrosion Inhibition: The derivative ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate has been studied for its corrosion inhibition efficiency on carbon steel, suggesting potential applications in materials science (Insani et al., 2015).

properties

IUPAC Name

ethyl 3-bromo-2H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRMKZCMBQKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-1H-indazole-5-carboxylate

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